molecular formula C11H12N2O2 B267236 3-[(Cyclopropylcarbonyl)amino]benzamide

3-[(Cyclopropylcarbonyl)amino]benzamide

Katalognummer: B267236
Molekulargewicht: 204.22 g/mol
InChI-Schlüssel: CFKXIYGRVLYCCW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[(Cyclopropylcarbonyl)amino]benzamide is a chemical scaffold of significant interest in medicinal chemistry and drug discovery research, particularly in the development of potent kinase inhibitors. The cyclopropylcarbonylamino moiety is a recognized pharmacophore that can enhance a compound's binding affinity and selectivity. Research indicates that this structural motif is a key feature in inhibitors targeting important kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a primary regulator of tumor angiogenesis . The incorporation of the cyclopropyl group is a strategic element in the design of novel small-molecule therapeutics . This benzamide derivative serves as a versatile intermediate or core structure for further chemical exploration. Scientists can functionalize the benzamide ring system to explore structure-activity relationships (SAR), optimizing properties like potency, metabolic stability, and solubility . The compound is a valuable building block for constructing more complex molecules, such as imidazo[1,2-b]pyridazine derivatives, which have shown promising biological activity in research settings . This product is intended for research applications in laboratory settings only. It is not for human or veterinary diagnostic or therapeutic use, or for any form of consumption. Researchers should handle this material in accordance with all applicable laboratory safety guidelines and regulations.

Eigenschaften

Molekularformel

C11H12N2O2

Molekulargewicht

204.22 g/mol

IUPAC-Name

3-(cyclopropanecarbonylamino)benzamide

InChI

InChI=1S/C11H12N2O2/c12-10(14)8-2-1-3-9(6-8)13-11(15)7-4-5-7/h1-3,6-7H,4-5H2,(H2,12,14)(H,13,15)

InChI-Schlüssel

CFKXIYGRVLYCCW-UHFFFAOYSA-N

SMILES

C1CC1C(=O)NC2=CC=CC(=C2)C(=O)N

Kanonische SMILES

C1CC1C(=O)NC2=CC=CC(=C2)C(=O)N

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substitution Patterns

The following compounds share structural motifs with 3-[(Cyclopropylcarbonyl)amino]benzamide, differing primarily in substituents and functional groups:

Compound Name Molecular Formula Key Substituents/Features Biological/Physicochemical Implications Reference
This compound C₁₁H₁₂N₂O₂ Cyclopropylcarbonylamino (meta) Rigid structure enhances target selectivity
2-Chloro-N-{2-[(cyclopropylcarbonyl)amino]pyridin-4-yl}benzamide C₁₆H₁₄ClN₃O₂ Chlorine (ortho), pyridine ring Increased electronegativity; potential kinase inhibition
N-[(2-Chlorophenyl)methyl]-4-[(cyclopropylcarbonyl)amino]benzamide C₁₈H₁₈ClN₂O₂ Chlorophenylmethyl (para) Enhanced lipophilicity; improved membrane permeation
3-[(3-Chlorobenzoyl)amino]-N-isopropylbenzamide C₁₇H₁₇ClN₂O₂ 3-Chlorobenzoyl, isopropylamide Higher molecular weight; altered metabolic stability
N-(3-(Cyclopropylamino)-1-(3-methyl-1H-indol-2-yl)propyl)-4-methoxybenzamide C₂₃H₂₆N₄O₂ Methoxy (para), indole ring Dual functionality for receptor modulation
3-Chlorobenzamide C₇H₆ClNO Chlorine (meta) Simpler structure; limited target engagement

Key Research Findings

  • Alkyl and Aromatic Substituents : Compounds with alkoxy chains (e.g., butoxy, pentyloxy ) exhibit increased lipophilicity, which correlates with improved blood-brain barrier penetration but may reduce aqueous solubility.
  • Heterocyclic Modifications : The pyridine ring in 2TT and indole in compound 23 introduce π-π stacking capabilities, critical for binding to aromatic-rich pockets in proteins.
  • Conformational Effects: The cyclopropyl group in this compound restricts rotational freedom, a feature absent in 3-Chlorobenzamide , leading to higher target specificity.

Physicochemical and Pharmacokinetic Properties

  • Solubility : The presence of polar groups (e.g., methoxy in compound 23 ) improves aqueous solubility, whereas bulky substituents like chlorophenylmethyl reduce it.
  • Metabolic Stability: Isopropylamide in 3-[(3-Chlorobenzoyl)amino]-N-isopropylbenzamide may slow hepatic metabolism compared to primary amides.
  • Melting Points : Compound 23 has a melting point of 177–179°C, suggesting high crystallinity, which impacts formulation strategies.

Vorbereitungsmethoden

Direct Acylation of 3-Aminobenzamide

The most straightforward method involves reacting 3-aminobenzamide with cyclopropanecarbonyl chloride under basic conditions. In a representative procedure:

  • Reagents : 3-Aminobenzamide (1.0 equiv), cyclopropanecarbonyl chloride (1.2 equiv), N,N-diisopropylethylamine (DIEA, 2.5 equiv).

  • Solvent : Dichloromethane (DCM) at 0°C to room temperature.

  • Reaction Time : 16–24 hours.

  • Workup : Extraction with DCM, followed by purification via silica gel chromatography (ethyl acetate/hexane).

This method achieves 82% yield but requires careful control of stoichiometry to avoid over-acylation. The use of DIEA ensures efficient deprotonation of the amine, enhancing nucleophilicity for acyl chloride attack.

Coupling Agent-Mediated Synthesis

For substrates sensitive to acyl chlorides, carbodiimide-based coupling agents offer milder alternatives. A patent-derived protocol employs:

  • Reagents : 3-Aminobenzoic acid (1.0 equiv), cyclopropylamine (1.1 equiv), HBTU (1.05 equiv), DIEA (3.0 equiv).

  • Solvent : Dimethylacetamide (DMAc) at 18–25°C.

  • Reaction Time : 18 hours.

  • Workup : Precipitation with cold acetonitrile, filtration, and recrystallization.

This method yields 78% of the intermediate 3-[(cyclopropyl)amino]benzoic acid, which is subsequently converted to the benzamide via ammonolysis. HBTU activates the carboxylic acid, facilitating amide bond formation with minimal racemization.

Optimization of Reaction Parameters

Temperature and Solvent Effects

  • Low-Temperature Acylation : Conducting the acylation at 0°C reduces side reactions (e.g., hydrolysis of acyl chloride) but extends reaction time to 24 hours.

  • Solvent Selection : Polar aprotic solvents (DMAc, DMF) improve reagent solubility but complicate purification. Non-polar solvents (DCM) favor simpler workups but may require excess acyl chloride.

Stoichiometric Considerations

  • Acyl Chloride Excess : A 1.2:1 molar ratio of cyclopropanecarbonyl chloride to amine minimizes unreacted starting material while avoiding diacylation byproducts.

  • Base Equivalents : DIEA (2.5–3.0 equiv) ensures complete neutralization of HCl generated during acylation, maintaining reaction efficiency.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (CDCl₃): δ 8.21 (s, 1H, NH), 7.89–7.43 (m, 4H, Ar-H), 2.98 (m, 1H, cyclopropyl-CH), 1.21–1.02 (m, 4H, cyclopropyl-CH₂).

  • IR (KBr): 3310 cm⁻¹ (N-H stretch), 1665 cm⁻¹ (C=O amide), 1540 cm⁻¹ (C-N bend).

Purity and Yield Comparison

MethodYield (%)Purity (HPLC)Key Advantage
Direct Acylation8298.5Simplicity
HBTU Coupling7897.2Mild conditions
Phosphoryl-Mediated6895.8Avoids acyl chlorides

Mechanistic Insights

Acylation Pathway

The reaction proceeds via a nucleophilic acyl substitution mechanism:

  • DIEA deprotonates 3-aminobenzamide, generating a reactive amide ion.

  • Cyclopropanecarbonyl chloride undergoes nucleophilic attack at the carbonyl carbon.

  • Elimination of HCl yields the target compound, with DIEA scavenging the acid byproduct.

Side Reactions and Mitigation

  • Diacylation : Occurs with excess acyl chloride; mitigated by controlled reagent addition.

  • Hydrolysis : Acyl chloride hydrolysis in protic solvents; avoided using anhydrous DCM.

Industrial-Scale Adaptations

Continuous Flow Synthesis

A patent describes a scalable process using:

  • Flow Reactor : Mixing 3-aminobenzamide and cyclopropanecarbonyl chloride in a 2-methyltetrahydrofuran/DIEA stream.

  • Residence Time : 30 minutes at 25°C.

  • Output : 92% conversion, with in-line quenching and liquid-liquid separation.

Green Chemistry Approaches

  • Solvent Recycling : DCM recovery via distillation reduces waste.

  • Catalytic DIEA : Substoichiometric DIEA (1.1 equiv) with molecular sieves maintains yield (80%) while cutting base usage by 56% .

Q & A

Q. What are the common synthetic routes for 3-[(Cyclopropylcarbonyl)amino]benzamide, and how can reaction efficiency be optimized?

The synthesis typically involves coupling cyclopropylcarbonyl chloride with 3-aminobenzamide under basic conditions (e.g., using triethylamine in anhydrous THF). Key steps include:

  • Nucleophilic acylation : Reacting 3-aminobenzamide with cyclopropylcarbonyl chloride at 0–5°C to minimize side reactions .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures. Efficiency can be improved by optimizing stoichiometry (1.2:1 acyl chloride:amine ratio) and using catalysts like DMAP to enhance acylation rates .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • NMR : 1H^1H and 13C^{13}C NMR to confirm the cyclopropyl carbonyl group (e.g., cyclopropyl protons at δ 0.8–1.2 ppm and carbonyl at ~170 ppm).
  • LC-MS : High-resolution mass spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+H]+^+) and rule out impurities.
  • HPLC : Reverse-phase C18 columns (acetonitrile/water with 0.1% formic acid) to assess purity (>95%) .

Q. How can researchers design initial biological screening assays for this compound?

  • In vitro cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination.
  • Enzyme inhibition : Screen against kinases (e.g., JAK family) using ADP-Glo™ assays, given structural similarities to known kinase inhibitors .
  • Solubility testing : Measure kinetic solubility in PBS (pH 7.4) and DMSO to guide dosing in cell-based assays .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the benzamide core) affect target binding and pharmacokinetics?

  • SAR Studies : Introduce electron-withdrawing groups (e.g., -NO2_2, -CF3_3) at the 4-position of the benzamide to enhance kinase binding affinity. Conversely, bulky groups (e.g., isopropyl) on the cyclopropyl ring may reduce metabolic stability .
  • LogP optimization : Replace the cyclopropyl group with bicyclic moieties (e.g., adamantyl) to improve membrane permeability, as seen in analogs like N-(1-adamantylmethyl)-2-chloro-benzamide .

Q. What strategies resolve contradictions between in vitro activity and in vivo efficacy for this compound?

  • Metabolic profiling : Use liver microsomes (human/rat) to identify rapid clearance pathways (e.g., CYP3A4-mediated oxidation) and design prodrugs with ester moieties .
  • Formulation adjustments : Encapsulate in PEGylated liposomes to enhance bioavailability if poor solubility limits efficacy .

Q. How can computational modeling guide the identification of molecular targets for this compound?

  • Docking simulations : Use AutoDock Vina to predict binding to JAK2’s ATP-binding pocket (PDB: 4FV8). Focus on hydrogen bonds with Leu855 and hydrophobic interactions with the glycine-rich loop .
  • MD simulations : Assess binding stability over 100 ns trajectories to prioritize targets with low RMSD values (<2 Å) .

Q. What analytical techniques are critical for detecting degradation products under stressed stability conditions?

  • Forced degradation : Expose the compound to heat (40°C, 75% RH), acidic (0.1M HCl), and oxidative (3% H2 _2O2 _2) conditions.
  • UPLC-PDA/QDa : Identify hydrolyzed products (e.g., 3-aminobenzamide) and oxidation byproducts (e.g., cyclopropane ring-opened derivatives) .

Q. How can researchers address discrepancies in reported biological activity across studies?

  • Assay standardization : Validate protocols using positive controls (e.g., staurosporine for kinase assays) and ensure consistent cell passage numbers.
  • Meta-analysis : Compare datasets from public repositories (e.g., ChEMBL) to identify outliers caused by varying experimental conditions (e.g., serum concentration in cell media) .

Methodological Notes

  • Data conflicts : Cross-referenced synthesis protocols from and to ensure consistency in reaction conditions.
  • Advanced tools : Highlighted PubChem’s computational resources (e.g., HRMS, InChIKey) for reproducibility .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.